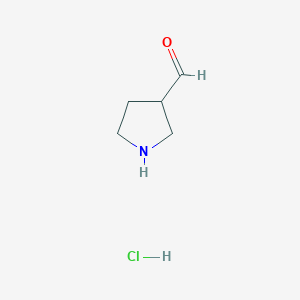

Pyrrolidine-3-carbaldehyde hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrrolidine-3-carbaldehyde hydrochloride is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is of significant interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrrolidine-3-carbaldehyde hydrochloride can be synthesized through several methods. One classical method involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which is responsible for the regio- and stereoselectivity of the reaction . Another method includes the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via cascade reactions of N-substituted piperidines .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using continuous tube- or tube bundle reactors operated in the cycle gas method .

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine-3-carbaldehyde hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form carboxylic acids and further decarboxylated to yield different products .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions often involve specific temperatures and solvents to achieve the desired products.

Major Products Formed: The major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Pyrrolidine-3-carbaldehyde hydrochloride has a wide range of applications in scientific research. It is used in the synthesis of bioactive molecules with target selectivity characterized by the pyrrolidine ring . This compound is also employed in the development of new drugs for the treatment of various diseases, including cancer and autoimmune disorders . Additionally, it has applications in the synthesis of natural product analogues and as a building block in organic chemistry .

Mechanism of Action

The mechanism of action of pyrrolidine-3-carbaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. For example, spiro[pyrrolidine-3,3’-oxindoles] derived from this compound have been shown to inhibit histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) enzymes, leading to apoptotic cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to pyrrolidine-3-carbaldehyde hydrochloride include pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities.

Uniqueness: this compound is unique due to its specific reactivity and the ability to form a wide range of derivatives with diverse biological activities. Its structural features allow for efficient exploration of the pharmacophore space and contribute to the stereochemistry of the molecule, making it a valuable compound in medicinal chemistry .

Biological Activity

Pyrrolidine-3-carbaldehyde hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with an aldehyde functional group, which contributes to its reactivity and biological properties. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to the formation of valuable intermediates in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, derivatives of this compound have been shown to inhibit enzymes such as histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2). These interactions can induce apoptotic cell death in cancer cells, highlighting its potential as an anticancer agent.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and its derivatives:

Case Studies

- Anticancer Activity : A study evaluated the anticancer properties of 5-oxopyrrolidine derivatives derived from pyrrolidine-3-carbaldehyde. Compounds demonstrated significant cytotoxicity against A549 human lung adenocarcinoma cells, with some derivatives showing enhanced activity compared to standard chemotherapeutics like cisplatin .

- Antimicrobial Properties : Research on 5-oxopyrrolidine derivatives indicated promising antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. One particular compound exhibited selective efficacy against resistant strains, suggesting potential for development into new antimicrobial therapies .

- NAAA Inhibition : Structure-activity relationship (SAR) studies revealed that pyrrolidine amide derivatives could effectively inhibit NAAA, a key enzyme involved in pain and inflammation pathways. This inhibition restores levels of palmitoylethanolamide (PEA), which has therapeutic implications for managing chronic pain conditions .

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

- Inhibition of BACE-1 : Fully substituted 5-oxopyrrolidines were found to inhibit BACE-1 with sub-micromolar potency, indicating their potential in treating Alzheimer's disease by modulating amyloid-beta peptide production .

- Mechanistic Insights : The binding modes of pyrrolidine derivatives to target enzymes have been elucidated through crystallography, providing insights into their inhibitory mechanisms and guiding further drug design efforts .

Properties

Molecular Formula |

C5H10ClNO |

|---|---|

Molecular Weight |

135.59 g/mol |

IUPAC Name |

pyrrolidine-3-carbaldehyde;hydrochloride |

InChI |

InChI=1S/C5H9NO.ClH/c7-4-5-1-2-6-3-5;/h4-6H,1-3H2;1H |

InChI Key |

LPBKOXKUJWTOOY-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1C=O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.